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molecular formula C10H11BrO3 B6339862 1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone CAS No. 866930-08-7

1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone

Cat. No. B6339862
M. Wt: 259.10 g/mol
InChI Key: ZXWRYDWJIOQBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592358B2

Procedure details

The product was prepared analogously to Example 1.1a starting from 1-(5-bromo-2-hydroxyphenyl)ethanone. Yield: 7.30 g (30% of theoretical); C10H11BrO3 (M=259.097); calc.: molpeak (M+H)+: 259/261 (Br); found: molpeak (M+H)+: 259/261 (Br); Rf value: 0.25 (silica gel, PE/EtOAc 1:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[CH3:12][CH2:13][O:14]C(C)=O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:12][CH2:13][OH:14])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was prepared analogously to Example 1.1a

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=C(C1)C(C)=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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